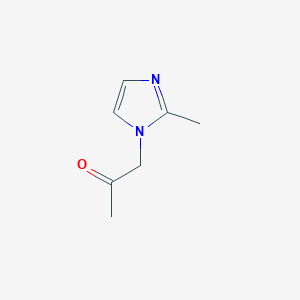

1-(2-Methyl-1H-imidazol-1-YL)acetone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(2-Methyl-1H-imidazol-1-YL)acetone” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

In the molecule of a similar compound, “1-(2-Methyl-5-nitro-1H-imidazol-1-YL)acetone”, the nitro and carbonyl groups are tilted with respect to the imidazole ring by 9.16 and 65.47 degrees, respectively . Neighboring chains are linked via C-H⋯N and C-H⋯O hydrogen bonds forming two-dimensional slab-like networks lying parallel to (01-1) .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

- Imidazole Derivatives Synthesis : Research on imidazole compounds, like the synthesis of 2,5-bis(furan-2-yl)-1H-imidazole, showcases their utility in creating complex heterocyclic structures, which have potential applications in pharmaceuticals and materials science (El’chaninov, Vlasova, & El’chaninov, 2017).

Catalysis and Chemical Transformations

- Catalytic Applications : Studies highlight the use of N-heterocyclic carbenes derived from imidazole compounds for catalyzing transesterification and acylation reactions, indicating their significance in organic synthesis and industrial processes (Grasa, Kissling, & Nolan, 2002).

Material Science

- Ionic Liquids and Solubility : Research into the synthesis and properties of ionic liquids, such as 1-methyl-3-butyl imidazole tetrafluoroborate, explores their solubility and potential applications in green chemistry and solvent systems (Tian et al., 2013).

Molecular Structure and Properties

- Structural Transformations : Studies on the structural transformations and polymorphism of imidazole-based compounds provide insights into their chemical behavior and potential for creating materials with specific physical properties (Štefan et al., 2020).

Antimicrobial Applications

- Antimicrobial Activity : The synthesis of new compounds derived from imidazole and their evaluation for antimicrobial activity showcases the potential of imidazole derivatives in developing new antibiotics and antifungal agents (Punia et al., 2021).

Mécanisme D'action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms , which could potentially influence its interaction with its targets.

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability.

Result of Action

Imidazole derivatives are known to have a wide range of biological activities , suggesting that they could have diverse molecular and cellular effects.

Action Environment

The solubility of imidazole derivatives in water and other polar solvents suggests that they could potentially be influenced by the polarity of their environment.

Propriétés

IUPAC Name |

1-(2-methylimidazol-1-yl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6(10)5-9-4-3-8-7(9)2/h3-4H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYVOWAZMOPUPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432487 |

Source

|

| Record name | 1-(2-Methyl-1H-imidazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31964-03-1 |

Source

|

| Record name | 1-(2-Methyl-1H-imidazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.